3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one 5-HT3 receptor antagonist; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 117186-80-8
VCID: VC0006311
InChI: InChI=1S/C16H17N3O/c1-11-13(18-10-17-11)7-8-16(20)15-9-12-5-3-4-6-14(12)19(15)2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18)
SMILES: CC1=C(N=CN1)CCC(=O)C2=CC3=CC=CC=C3N2C
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one

CAS No.: 117186-80-8

Cat. No.: VC0006311

Molecular Formula: C16H17N3O

Molecular Weight: 267.33 g/mol

* For research use only. Not for human or veterinary use.

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one - 117186-80-8

Specification

Description 5-HT3 receptor antagonist; High Quality Biochemicals for Research Uses
CAS No. 117186-80-8
Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
IUPAC Name 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one
Standard InChI InChI=1S/C16H17N3O/c1-11-13(18-10-17-11)7-8-16(20)15-9-12-5-3-4-6-14(12)19(15)2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18)
Standard InChI Key AQCBJPZFJDPIGL-UHFFFAOYSA-N
SMILES CC1=C(N=CN1)CCC(=O)C2=CC3=CC=CC=C3N2C
Canonical SMILES CC1=C(N=CN1)CCC(=O)C2=CC3=CC=CC=C3N2C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator